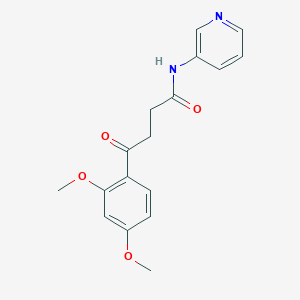
4-(2,4-dimethoxyphenyl)-4-oxo-N-3-pyridinylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,4-dimethoxyphenyl)-4-oxo-N-3-pyridinylbutanamide, also known as Dimebon, is a small molecule drug that has been studied for its potential therapeutic effects on various diseases, including Alzheimer's disease, Huntington's disease, and schizophrenia.
Mécanisme D'action
The exact mechanism of action of 4-(2,4-dimethoxyphenyl)-4-oxo-N-3-pyridinylbutanamide is not fully understood, but it is believed to involve multiple targets in the brain. 4-(2,4-dimethoxyphenyl)-4-oxo-N-3-pyridinylbutanamide has been shown to inhibit the activity of the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory. 4-(2,4-dimethoxyphenyl)-4-oxo-N-3-pyridinylbutanamide also modulates the activity of several other neurotransmitter systems, including dopamine, serotonin, and acetylcholine.
Biochemical and Physiological Effects
4-(2,4-dimethoxyphenyl)-4-oxo-N-3-pyridinylbutanamide has been shown to have several biochemical and physiological effects in the brain. In Alzheimer's disease, 4-(2,4-dimethoxyphenyl)-4-oxo-N-3-pyridinylbutanamide has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons. 4-(2,4-dimethoxyphenyl)-4-oxo-N-3-pyridinylbutanamide has also been shown to reduce the levels of amyloid-beta, a protein that forms plaques in the brains of Alzheimer's patients. In Huntington's disease, 4-(2,4-dimethoxyphenyl)-4-oxo-N-3-pyridinylbutanamide has been shown to reduce oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-(2,4-dimethoxyphenyl)-4-oxo-N-3-pyridinylbutanamide in lab experiments is its ability to cross the blood-brain barrier, which allows it to directly affect the brain. However, one limitation is the lack of a clear understanding of its mechanism of action, which makes it difficult to design experiments that target specific pathways.
Orientations Futures
There are several future directions for research on 4-(2,4-dimethoxyphenyl)-4-oxo-N-3-pyridinylbutanamide. One direction is to further investigate its mechanism of action and identify specific targets in the brain. Another direction is to explore its potential therapeutic effects on other diseases, such as Parkinson's disease and amyotrophic lateral sclerosis (ALS). Additionally, researchers could investigate the potential use of 4-(2,4-dimethoxyphenyl)-4-oxo-N-3-pyridinylbutanamide in combination with other drugs to enhance its therapeutic effects.
Méthodes De Synthèse
The synthesis of 4-(2,4-dimethoxyphenyl)-4-oxo-N-3-pyridinylbutanamide involves the reaction of 2,4-dimethoxybenzaldehyde with 3-pyridinecarboxylic acid and butyric anhydride in the presence of a catalyst. The resulting product is then purified through recrystallization to obtain the final compound. The chemical structure of 4-(2,4-dimethoxyphenyl)-4-oxo-N-3-pyridinylbutanamide is shown below:
Applications De Recherche Scientifique
4-(2,4-dimethoxyphenyl)-4-oxo-N-3-pyridinylbutanamide has been extensively studied for its potential therapeutic effects on various diseases. In Alzheimer's disease, 4-(2,4-dimethoxyphenyl)-4-oxo-N-3-pyridinylbutanamide has been shown to improve cognitive function and reduce behavioral symptoms in clinical trials. In Huntington's disease, 4-(2,4-dimethoxyphenyl)-4-oxo-N-3-pyridinylbutanamide has been shown to improve motor function and delay disease progression. In schizophrenia, 4-(2,4-dimethoxyphenyl)-4-oxo-N-3-pyridinylbutanamide has been shown to improve cognitive function and reduce negative symptoms.
Propriétés
IUPAC Name |
4-(2,4-dimethoxyphenyl)-4-oxo-N-pyridin-3-ylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-22-13-5-6-14(16(10-13)23-2)15(20)7-8-17(21)19-12-4-3-9-18-11-12/h3-6,9-11H,7-8H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHLVHZWLMVLRIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)CCC(=O)NC2=CN=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>47.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49726576 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-fluorophenyl)ethanone [2-(4-bromophenyl)-4-quinazolinyl]hydrazone](/img/structure/B5752401.png)

![methyl 2-methyl-9-[2-(1-piperidinyl)ethyl]-9H-imidazo[1,2-a]benzimidazole-3-carboxylate](/img/structure/B5752419.png)


![N-[4-(7-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide](/img/structure/B5752431.png)
![methyl 4-[(anilinocarbonothioyl)amino]benzoate](/img/structure/B5752437.png)

![N-(2-chlorophenyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5752444.png)

![ethyl 3-methyl-5-({[(3-methylbutanoyl)amino]carbonothioyl}amino)-2-thiophenecarboxylate](/img/structure/B5752457.png)
![ethyl 4-[(4-isobutoxybenzoyl)amino]benzoate](/img/structure/B5752458.png)

![S-{2-[(2,4-dimethoxyphenyl)amino]-2-oxoethyl} thiocarbamate](/img/structure/B5752466.png)